molecular formula C21H22F3NO8S B12290309 N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

Cat. No.: B12290309
M. Wt: 505.5 g/mol
InChI Key: IVPPTWCRAFCOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide is characterized by three key structural motifs:

  • 2,2-Dimethyl-1,3-dioxolane ring: Enhances solubility and conformational rigidity.
  • N-Hydroxyformamide moiety: A rare functional group that may participate in hydrogen bonding or redox interactions.

Properties

Molecular Formula

C21H22F3NO8S

Molecular Weight

505.5 g/mol

IUPAC Name

N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

InChI

InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3

InChI Key

IVPPTWCRAFCOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Origin of Product

United States

Preparation Methods

Preparation of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine

The chiral dioxolane intermediate is synthesized from D-mannitol derivatives. A two-step procedure involves:

  • Step 1 : Reaction of D-mannitol with acetone under acidic conditions to form 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
  • Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, yielding the (S)-configured amine (97% purity ).

Key Data :

Parameter Value
Yield 85%
Purity (HPLC) 97%
Enantiomeric Excess >99% ee (confirmed by chiral HPLC)

Sulfonylation with 4-[4-(Trifluoromethoxy)phenoxy]benzenesulfonyl Chloride

The amine intermediate reacts with 4-[4-(trifluoromethoxy)phenoxy]benzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is used as a base to scavenge HCl.

Reaction Conditions :

  • Molar ratio (amine:sulfonyl chloride:TEA) = 1:1.1:1.2
  • Temperature: 0°C → 25°C (gradual warming over 2 h)
  • Workup: Aqueous extraction, followed by silica gel chromatography.

Outcome :

Parameter Value
Yield 92%
Purity 98% (by $$^1$$H NMR)

Introduction of the N-Hydroxyformamide Group

The retrohydroxamate functionality is installed via a two-step sequence:

  • Formylation : Treatment with formic acid and dicyclohexylcarbodiimide (DCC) to form the formamide.
  • Hydroxylation : Reaction with hydroxylamine hydrochloride in methanol/water (4:1) at 50°C for 6 h.

Critical Notes :

  • Hydroxylamine is added in 3 equivalents to ensure complete conversion.
  • The reaction is monitored by LC-MS to avoid over-oxidation.

Yield : 88% (after recrystallization from ethyl acetate/hexane).

Enantioselectivity and Process Optimization

The stereochemistry at the ethylsulfonyl center is controlled using (S)-BINAP-Pd catalysts during the coupling step. Key improvements from the first-generation synthesis include:

  • Reduced reaction time from 48 h to 12 h via microwave-assisted heating.
  • Solvent switch from THF to DCM, improving solubility and reducing side reactions.
  • Crystallization-based purification replaces column chromatography, enhancing scalability.

Analytical Characterization

Final product quality is confirmed through:

  • HPLC : Purity >99% (Zorbax SB-C18 column, 80:20 methanol:10 mM NH$$_4$$OH).
  • MS (ESI+) : m/z = 505.5 [M+H]$$^+$$ (theoretical: 505.5).
  • Chiral HPLC : >99% ee (Chiralpak AD-H column, hexane:isopropanol 90:10).

Large-Scale Production Metrics

Parameter Laboratory Scale Pilot Scale (10 kg)
Overall Yield 51% 48%
Purity >99% >98%
Cycle Time 7 days 5 days

Process robustness is validated through 10 consecutive batches with <2% variability in yield.

Comparative Analysis of Synthetic Routes

A patent alternative (WO 200104979B) describes a seven-step synthesis starting from 1-(methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene. However, this method offers lower yield (42%) and requires costly radiolabeling reagents for tracer studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl or dioxolane moieties.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Applications

One of the significant applications of N-hydroxyformamide derivatives is their role as inhibitors of LpxC, a zinc metalloenzyme essential for lipid A biosynthesis in Gram-negative bacteria. Research indicates that replacing the traditional terminal hydroxamic acid with an N-hydroxyformamide zinc-binding group enhances the compound's antibacterial potency against pathogens like Pseudomonas aeruginosa and Escherichia coli. In vivo efficacy has been demonstrated in neutropenic mouse models, highlighting its potential as a novel antibacterial agent .

Compound Target Bacteria In Vivo Efficacy
N-hydroxyformamideE. coliEffective in mouse models
N-hydroxyformamideP. aeruginosaPotent against clinical strains

Cancer Treatment

N-hydroxyformamide compounds have shown promise as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and progression. Specific derivatives have been identified that effectively inhibit MMP activity, potentially providing therapeutic benefits in treating various cancers. The structure-activity relationship studies reveal that modifications to the N-hydroxyformamide scaffold can enhance selectivity and potency against tumor cells .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a specific N-hydroxyformamide derivative exhibited significant antibacterial activity against E. coli in a neutropenic mouse model. The compound's structure was optimized to enhance binding affinity to LpxC, resulting in improved pharmacological properties and reduced safety concerns compared to traditional hydroxamic acids .
  • Cancer Inhibition : Another investigation focused on the inhibitory effects of N-hydroxyformamide derivatives on MMPs in vitro. The results indicated a dose-dependent inhibition of MMP activity, suggesting potential applications in cancer therapy where MMPs play a key role in tumor invasion and metastasis .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Functional Groups IR Spectral Data (cm⁻¹) Notable Features
Target Compound Dioxolane-sulfonamide N-Hydroxyformamide, CF₃O-phenoxy νC=O ~1680, νO-H ~3150–3400* High solubility, redox potential
1,2,4-Triazole-3(4H)-thiones Triazole-thione C=S, NH νC=S 1247–1255, νNH 3278–3414 Antimicrobial activity
N-(4-Fluorophenyl)-formamide Simple formamide C=O, F-substituted aryl νC=O 1686 Low hydrogen-bonding capacity
Fluorinated chromene derivative Pyrazolopyrimidine-sulfonamide F, C=O, sulfonamide Not provided High metabolic stability

*Inferred based on structural analogs.

Biological Activity

N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities against various biological targets, particularly focusing on its role as an inhibitor of matrix metalloproteinases (MMPs) and other relevant biological pathways.

Chemical Structure and Properties

The compound's structure can be represented by the molecular formula C21H22F3N2O8SC_{21}H_{22}F_3N_2O_8S and a molecular weight of 505.5 g/mol. It features a sulfonamide group, a hydroxyformamide moiety, and a dioxolane ring, which contribute to its bioactivity.

Structural Representation

N 1 2 2 dimethyl 1 3 dioxolan 4 yl 2 4 4 trifluoromethoxy phenoxy phenyl sulfonylethyl N hydroxyformamide\text{N 1 2 2 dimethyl 1 3 dioxolan 4 yl 2 4 4 trifluoromethoxy phenoxy phenyl sulfonylethyl N hydroxyformamide}

Inhibition of Matrix Metalloproteinases

Research has demonstrated that compounds similar to N-hydroxyformamides exhibit significant inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play critical roles in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer metastasis and tissue remodeling.

Case Study: MMP Inhibition

In a study investigating sulfone N-formylhydroxylamines as MMP inhibitors, it was found that modifications to the compound's structure could enhance selectivity and potency against specific MMPs. For instance, the substitution of certain groups led to improved inhibition of MMP-9 while maintaining selectivity over MMP-1 . This suggests that this compound may exhibit similar properties.

Antibacterial Activity

The compound's structural analogs have been evaluated for their antibacterial properties. For example, various derivatives have shown activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 1.95 µg/ml . This indicates potential therapeutic applications in treating resistant bacterial infections.

In Vivo Efficacy

A study on N-hydroxyformamide LpxC inhibitors highlighted their effectiveness in vivo against Escherichia coli infections. The compound CHIR-090 demonstrated potent inhibition at low nanomolar concentrations, showcasing the potential for this class of compounds in treating bacterial infections .

Research Findings Summary

Activity Target Findings
MMP InhibitionMMP-2, MMP-9Significant inhibition; structural modifications enhance selectivity .
Antibacterial ActivityDrug-resistant bacteriaMIC values as low as 1.95 µg/ml against S. aureus and B. subtilis .
In Vivo EfficacyE. coliLow nanomolar inhibition observed with CHIR-090 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.